molecular formula C7H14Si B3251475 Cyclohexane, (methylsilyl)- CAS No. 2096-99-3

Cyclohexane, (methylsilyl)-

Cat. No. B3251475
CAS RN: 2096-99-3
M. Wt: 126.27 g/mol
InChI Key: GBLNCFCTIFOHSA-UHFFFAOYSA-N
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Description

Cyclohexane, (methylsilyl)-, also known as (Methylsilyl)cyclohexane or Cyclohexyl (methyl)silane, is a chemical compound with the molecular formula C7H16Si . It is a derivative of cyclohexane, a cycloalkane that is a closed-ring cyclic organic compound with six carbon atoms . The addition of a methylsilyl group to cyclohexane results in (Methylsilyl)cyclohexane .


Molecular Structure Analysis

(Methylsilyl)cyclohexane has an average mass of 128.287 Da and a monoisotopic mass of 128.102127 Da . Cyclohexane, the parent compound, is known to adopt non-planar conformations to eliminate eclipsing and angle strain . This characteristic is likely to influence the molecular structure of (Methylsilyl)cyclohexane.


Physical And Chemical Properties Analysis

(Methylsilyl)cyclohexane has a boiling point of 143.3±7.0 °C at 760 mmHg and a vapour pressure of 6.7±0.3 mmHg at 25°C . The physical properties of cyclohexane, the parent compound, include a boiling point of 80.7°C and a density of 0.779 g/cm³ at room temperature .

Safety and Hazards

While specific safety data for (Methylsilyl)cyclohexane is not available, cyclohexane, the parent compound, is known to be highly flammable and can form explosive mixtures with air . It is recommended to handle such compounds with caution, especially in the presence of ignition sources .

properties

InChI

InChI=1S/C7H14Si/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLNCFCTIFOHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313238
Record name (Methylsilyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylcyclohexylsilane

CAS RN

2096-99-3
Record name (Methylsilyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane, (methylsilyl)-
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